![molecular formula C8H14O4 B6329450 3-[(2-Tetrahydropyranyl)oxy]propanoic acid CAS No. 1221443-23-7](/img/structure/B6329450.png)

3-[(2-Tetrahydropyranyl)oxy]propanoic acid

Descripción general

Descripción

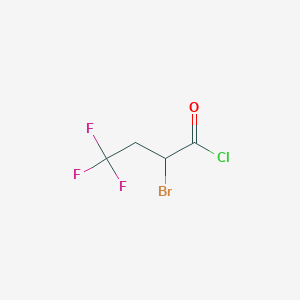

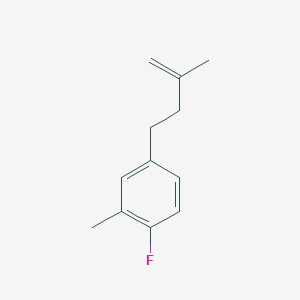

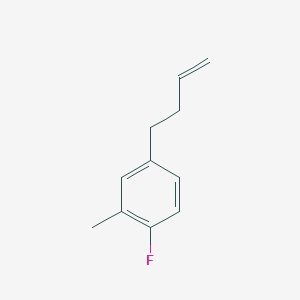

3-[(2-Tetrahydropyranyl)oxy]propanoic acid is an organic compound with the molecular formula C8H14O4 . It is commonly used as an intermediate in organic synthesis .

Synthesis Analysis

The synthesis of 3-[(2-Tetrahydropyranyl)oxy]propanoic acid typically involves the following steps :- Finally, the sulfonic ester reacts with tetrahydrofuran to produce the target product, 3-[(2-Tetrahydropyranyl)oxy]propanoic acid .

Molecular Structure Analysis

The molecular structure of 3-[(2-Tetrahydropyranyl)oxy]propanoic acid consists of a six-membered ring containing five carbon atoms and one oxygen atom .Chemical Reactions Analysis

As a derivative of tetrahydropyran, 3-[(2-Tetrahydropyranyl)oxy]propanoic acid can participate in various chemical reactions. For instance, it can react with alcohols to form 2-tetrahydropyranyl ethers, which are commonly used as protecting groups in organic synthesis .Physical And Chemical Properties Analysis

3-[(2-Tetrahydropyranyl)oxy]propanoic acid is a colorless liquid with a molecular weight of 174.19 . It has a density of 1.14 g/cm³, a melting point of -10 °C, and a boiling point of 288-290 °C . It is soluble in water .Mecanismo De Acción

Mode of Action

It’s known that it’s used as an organic synthesis intermediate , which suggests that it may interact with various biological targets.

Pharmacokinetics

It’s known that the compound is soluble in water , which could potentially influence its bioavailability and distribution in the body.

Result of Action

The molecular and cellular effects of 3-[(2-Tetrahydropyranyl)oxy]propanoic acid are currently unknown. As a research chemical, it’s primarily used as an intermediate in organic synthesis . Its effects on cells and molecules would depend on the specific context of its use.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-[(2-Tetrahydropyranyl)oxy]propanoic acid. For instance, its solubility in water suggests that it could be affected by the hydration status of the environment . Additionally, it should be stored in a dry, cool place, away from fire sources and oxidizing agents for safety and stability .

Safety and Hazards

This compound is an organic compound and should be handled under appropriate conditions to avoid contact with skin, eyes, or respiratory tract . It should be stored in a dry, cool place, away from fire sources and oxidizing agents . Proper personal protective equipment, such as gloves and goggles, should be worn when handling this compound .

Direcciones Futuras

While the specific future directions for this compound are not mentioned in the retrieved sources, it is noted that it is commonly used as an intermediate in organic synthesis . This suggests potential applications in the synthesis of biologically active molecules, such as drugs and pesticides, as well as additives for coatings and polymer materials .

Propiedades

IUPAC Name |

3-(oxan-2-yloxy)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c9-7(10)4-6-12-8-3-1-2-5-11-8/h8H,1-6H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUVRFVXIQBDLOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2-Tetrahydropyranyl)oxy]propanoic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(Pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B6329383.png)

![(11bR)-2,6-Bis[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl]-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98%, (99% ee)](/img/structure/B6329482.png)